1-cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane
CAS No.: 2192746-64-6
Cat. No.: VC7407191
Molecular Formula: C16H21F3N2O2S
Molecular Weight: 362.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2192746-64-6 |
|---|---|
| Molecular Formula | C16H21F3N2O2S |
| Molecular Weight | 362.41 |
| IUPAC Name | 1-cyclobutyl-4-[3-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepane |
| Standard InChI | InChI=1S/C16H21F3N2O2S/c17-16(18,19)13-4-1-7-15(12-13)24(22,23)21-9-3-8-20(10-11-21)14-5-2-6-14/h1,4,7,12,14H,2-3,5-6,8-11H2 |
| Standard InChI Key | UPJJVJJIZNFMLT-UHFFFAOYSA-N |
| SMILES | C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Introduction
1-Cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane is a complex organic compound with the CAS number 2192746-64-6. It features a diazepane ring system, which is a seven-membered ring containing two nitrogen atoms, and is substituted with a cyclobutyl group and a 3-(trifluoromethyl)benzenesulfonyl group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis and Applications
The synthesis of 1-cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane typically involves the reaction of a diazepane derivative with a sulfonyl chloride, such as 3-(trifluoromethyl)benzenesulfonyl chloride. This sulfonyl chloride is a common reagent in organic synthesis, known for its ability to introduce sulfonyl groups into molecules, which can alter their physical and biological properties.
Synthesis Steps:
-
Preparation of Diazepane Derivative: The first step involves preparing the diazepane ring system, which may be achieved through various methods, including cyclization reactions.
-
Reaction with Sulfonyl Chloride: The diazepane derivative is then reacted with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base to form the desired compound.
Research Findings
Research on 1-cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane is limited, but compounds with similar structures have been explored for their potential biological activities, such as enzyme inhibition or receptor modulation. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can be beneficial in drug design.
Safety and Handling
Given the lack of detailed safety data, handling of this compound should follow general guidelines for organic chemicals. It is advisable to use protective equipment and work in a well-ventilated area. The compound's reactivity and potential hazards should be assessed based on its functional groups and molecular structure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume